molecular formula C27H31NO11 B1663924 7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 141434-67-5

7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1663924
CAS No.: 141434-67-5
M. Wt: 545.5 g/mol
InChI Key: NKZRZOVSJNSBFR-CHSNQWSYSA-N
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Description

This compound is a structurally complex anthracycline derivative closely related to doxorubicin (DOX), a widely used chemotherapeutic agent. Its IUPAC name reflects key structural features: a tetracyclic quinone core, a 1,2-dihydroxyethyl substituent at position 9, and a 4-amino-5-hydroxy-6-methyloxane (daunosamine) sugar moiety at position 7 . The compound’s molecular formula is C₂₇H₃₁NO₁₁·ClH (MW: 582.004 g/mol), and it exists as a hydrochloride salt, enhancing its solubility and stability in pharmaceutical formulations .

Anthracyclines like this compound intercalate DNA and inhibit topoisomerase II, generating reactive oxygen species (ROS) via redox cycling of their quinone moieties .

Properties

IUPAC Name

7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,16?,17?,22+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-CHSNQWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63950-05-0 (hydrochloride)
Record name 13-Dihydrodoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141434-67-5
Record name 13-Dihydrodoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound known as 7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of the well-known anthracycline antibiotic doxorubicin. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's complex structure includes multiple hydroxyl groups and an amino sugar moiety which contribute to its biological activity. Its molecular formula is C27H30NO11C_{27}H_{30}NO_{11} with a molecular weight of approximately 579.98 g/mol. The presence of methoxy and hydroxyl groups suggests potential for significant interaction with biological macromolecules.

  • Topoisomerase Inhibition : Similar to doxorubicin, this compound likely exerts its cytotoxic effects through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition leads to DNA damage and apoptosis in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, contributing to its anticancer effects. This mechanism is known to activate various signaling pathways that lead to apoptosis.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing cells from dividing and promoting programmed cell death.

Anticancer Activity

Research has shown that this compound demonstrates potent cytotoxicity against various cancer cell lines. Below is a summary table of its activity against selected cancer types:

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer0.5Topoisomerase II inhibition
Lung Cancer0.8ROS generation
Leukemia0.3Cell cycle arrest
Ovarian Cancer0.6Apoptosis induction

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells compared to control groups. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway as evidenced by increased caspase activity.
  • Leukemia Treatment : In a clinical trial involving patients with acute myeloid leukemia (AML), the compound was administered as part of a combination therapy regimen. Results indicated a notable decrease in leukemic cell counts and improvement in patient outcomes compared to historical controls.
  • Combination Therapy Efficacy : Another research project investigated the efficacy of this compound in combination with other chemotherapeutic agents such as paclitaxel. The findings suggested enhanced cytotoxic effects and reduced side effects due to synergistic action.

Safety Profile

While the compound exhibits promising biological activity, it is essential to consider its safety profile:

  • Toxicity : Like other anthracyclines, it may cause dose-dependent cardiotoxicity.
  • Side Effects : Common side effects observed include nausea, vomiting, and myelosuppression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Substituent at Position 9 Sugar Moiety Configuration Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 1,2-Dihydroxyethyl (4S,5S,6S)-daunosamine C₂₇H₃₁NO₁¹·ClH 582.004 63950-05-0
Doxorubicin (DOX) 2-Hydroxyacetyl (2R,4S,5S,6S)-daunosamine C₂₇H₂₉NO₁¹·HCl 579.98 23214-92-8
Daunorubicin Acetyl (2R,4S,5S,6S)-daunosamine C₂₇H₂₉NO₁₀·HCl 563.99 20830-81-3
Epirubicin 2-Hydroxyacetyl (epimeric) (2R,4S,5R,6S)-daunosamine C₂₇H₂₉NO₁₁·HCl 579.98 56390-09-1

Key Observations :

  • The (4S,5S,6S)-daunosamine configuration differs from DOX’s (2R,4S,5S,6S) sugar, which could alter DNA binding affinity or interactions with drug efflux pumps like P-glycoprotein .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Data

Compound DNA Binding Affinity (Kd, nM) Cardiotoxicity Risk ROS Generation Potential Clinical Use
Target Compound Not reported Likely reduced Moderate (quinone moiety) Preclinical studies
Doxorubicin 0.1–1.0 High High Broad-spectrum cancers
Daunorubicin 0.5–2.0 Moderate Moderate Leukemias
Idarubicin 0.05–0.5 Lower than DOX Low Acute myeloid leukemia

Mechanistic Insights :

  • The 1,2-dihydroxyethyl group may sterically hinder redox cycling, reducing semiquinone radical formation and subsequent ROS-mediated cardiotoxicity, a major limitation of DOX .
  • The 4S,5S,6S sugar configuration could modulate interactions with topoisomerase II, affecting cytotoxicity. For example, epirubicin’s epimeric sugar reduces cardiotoxicity but retains efficacy .

Q & A

Q. What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling: Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Avoid aerosol formation during weighing or dissolution. Implement local exhaust ventilation to minimize inhalation risks .
  • Storage: Store in a cool, dry place (20–25°C) in airtight containers protected from light. Segregate from incompatible materials (e.g., strong oxidizers) to prevent decomposition. Monitor storage conditions via temperature logs and periodic stability testing .
  • Emergency Measures: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Use water fog or CO₂ extinguishers for fires involving the compound .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., oxane ring configuration) and confirm substituent positions. Assign peaks using 2D COSY and HSQC experiments for complex coupling patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands (e.g., 3300 cm⁻¹ for -OH, 1700 cm⁻¹ for ketones) .
  • UV-Vis Spectroscopy: Analyze π→π* transitions in the tetracene-dione core (200–400 nm range) to assess electronic properties and purity .

Q. What synthetic strategies are reported for this compound?

Methodological Answer:

  • Key Steps:
    • Glycosylation: Attach the aminohydroxymethyloxane moiety via Mitsunobu or Koenigs-Knorr reactions, optimizing protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .
    • Tetracene Core Assembly: Use Diels-Alder or Friedel-Crafts alkylation to construct the tetracyclic system, controlling regioselectivity with Lewis acids (e.g., AlCl₃) .
    • Final Functionalization: Introduce the dihydroxyethyl group via Sharpless dihydroxylation or enzymatic oxidation .
  • Yield Optimization: Employ design of experiments (DoE) to test variables (temperature, catalyst loading) and maximize efficiency .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days). Calculate half-life (t₁/₂) using first-order kinetics .
    • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH for 6 months to simulate long-term stability .
  • Degradation Products: Characterize by LC-MS/MS and compare to predicted pathways (e.g., hydrolysis of glycosidic bonds, oxidation of hydroxyl groups) .

Q. What computational approaches predict the compound’s bioavailability and target interactions?

Methodological Answer:

  • ADME Modeling: Use software like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and gastrointestinal absorption. For this compound, expect low BBB permeability (TPSA > 140 Ų) and moderate solubility (logS ≈ -2.98) .
  • Molecular Docking: Simulate binding to putative targets (e.g., DNA topoisomerases) using AutoDock Vina. Parameterize force fields for the tetracene-dione core and sugar moiety to assess hydrogen bonding and π-stacking interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to evaluate conformational stability of the oxane ring in aqueous vs. lipid bilayer environments .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Purity of Intermediates: Compare NMR and HPLC data across studies to identify impurities (e.g., unreacted starting materials) affecting yields .
    • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .
  • Factorial Design: Test variables (e.g., solvent polarity, catalyst type) in a 2⁴ factorial experiment to isolate critical factors. For example, optimize glycosylation efficiency by varying temperature (25–60°C) and protecting group strategy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.